molecular formula C17H14N2O3 B11368774 N-(3-methoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide

N-(3-methoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B11368774
M. Wt: 294.30 g/mol
InChI Key: HHDKWDLXXDCDDQ-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide typically involves the reaction of 3-methoxybenzoyl chloride with 5-phenyl-1,2-oxazole-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The resulting product is then purified using column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-methoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methoxy group in This compound imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications .

Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

N-(3-methoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C17H14N2O3/c1-21-14-9-5-8-13(10-14)18-17(20)15-11-16(22-19-15)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,20)

InChI Key

HHDKWDLXXDCDDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3

Origin of Product

United States

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